molecular formula C16H15F3N4O2 B2557983 2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine CAS No. 2034474-31-0

2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine

Cat. No.: B2557983
CAS No.: 2034474-31-0
M. Wt: 352.317
InChI Key: XQHVQUFZYFWFJU-UHFFFAOYSA-N
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Description

2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine is a complex organic compound featuring a pyrazine ring linked to a piperidine moiety, which is further connected to a pyridine ring substituted with a trifluoromethyl group

Scientific Research Applications

2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine has a wide range of scientific research applications, including:

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a pyrazine derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated derivative .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and trifluoromethyl-substituted compounds, such as:

Uniqueness

What sets 2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine apart from similar compounds is its unique combination of functional groups and structural features. The presence of both the pyrazine and piperidine moieties, along with the trifluoromethyl-substituted pyridine ring, provides a distinct set of chemical and biological properties that can be leveraged for various applications .

Properties

IUPAC Name

(3-pyrazin-2-yloxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)13-4-3-11(8-22-13)15(24)23-7-1-2-12(10-23)25-14-9-20-5-6-21-14/h3-6,8-9,12H,1-2,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHVQUFZYFWFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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